molecular formula C15H14FNO B261497 4-fluoro-N-(1-phenylethyl)benzamide

4-fluoro-N-(1-phenylethyl)benzamide

Katalognummer B261497
Molekulargewicht: 243.28 g/mol
InChI-Schlüssel: FZPZLWPINPBNRQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-fluoro-N-(1-phenylethyl)benzamide is a chemical compound that belongs to the class of amides. It is commonly used in scientific research due to its potential therapeutic applications.

Wirkmechanismus

The exact mechanism of action of 4-fluoro-N-(1-phenylethyl)benzamide is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI). This means that it increases the levels of serotonin in the brain by inhibiting its reuptake, leading to an increase in serotonin signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its effects on serotonin signaling. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. By increasing serotonin levels in the brain, this compound may improve mood, reduce anxiety, and improve cognitive function.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 4-fluoro-N-(1-phenylethyl)benzamide in lab experiments is its selectivity for serotonin reuptake inhibition. This allows researchers to study the effects of serotonin signaling specifically, without interference from other neurotransmitters. However, one limitation of using this compound is its potential toxicity. Careful dosing and monitoring are required to ensure the safety of experimental subjects.

Zukünftige Richtungen

There are several potential future directions for research on 4-fluoro-N-(1-phenylethyl)benzamide. One area of interest is its potential as a treatment for depression and anxiety in humans. Clinical trials are needed to determine its efficacy and safety in humans. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, there is potential for the development of new compounds based on the structure of this compound with improved therapeutic properties.

Synthesemethoden

The synthesis of 4-fluoro-N-(1-phenylethyl)benzamide involves the reaction between 4-fluorobenzoyl chloride and N-(1-phenylethyl)amine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a low temperature. The resulting product is then purified using column chromatography.

Wissenschaftliche Forschungsanwendungen

4-fluoro-N-(1-phenylethyl)benzamide has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been shown to exhibit antidepressant and anxiolytic effects in animal models. Additionally, it has been found to have potential as a treatment for neuropathic pain and cognitive impairment.

Eigenschaften

Molekularformel

C15H14FNO

Molekulargewicht

243.28 g/mol

IUPAC-Name

4-fluoro-N-(1-phenylethyl)benzamide

InChI

InChI=1S/C15H14FNO/c1-11(12-5-3-2-4-6-12)17-15(18)13-7-9-14(16)10-8-13/h2-11H,1H3,(H,17,18)

InChI-Schlüssel

FZPZLWPINPBNRQ-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)F

Kanonische SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.